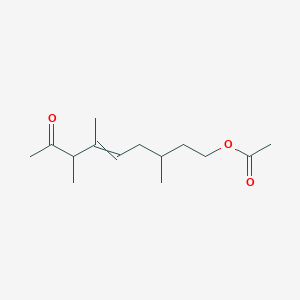![molecular formula C17H19ClO B14504014 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene CAS No. 62897-59-0](/img/structure/B14504014.png)
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 1-chloro-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated process control systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-[2-Hydroxy-1-(4-methoxyphenyl)propyl]-4-methylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]benzene
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-2-methylbenzene
- 1-[2-Chloro-1-(4-methoxyphenyl)propyl]-3-methylbenzene
Uniqueness
1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62897-59-0 |
|---|---|
Molekularformel |
C17H19ClO |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19ClO/c1-12-4-6-14(7-5-12)17(13(2)18)15-8-10-16(19-3)11-9-15/h4-11,13,17H,1-3H3 |
InChI-Schlüssel |
RCQHZQAIUAAHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
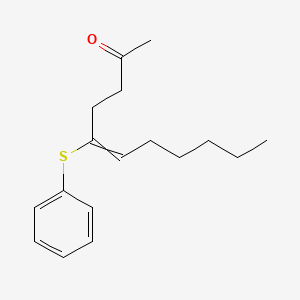

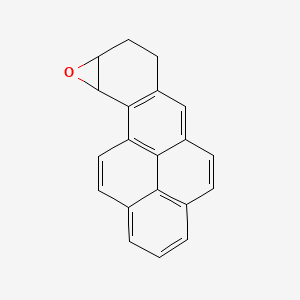
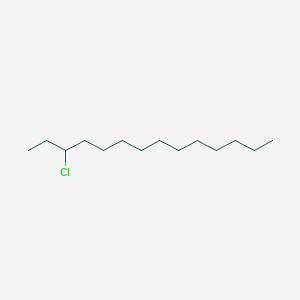
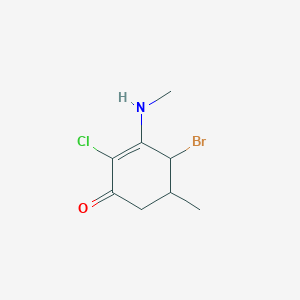

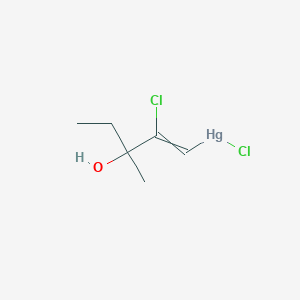
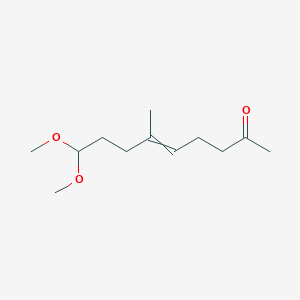
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)



